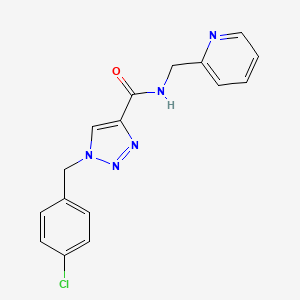![molecular formula C13H20ClNO2 B6100976 [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as MMBD, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential application in the field of scientific research, particularly in the study of cardiovascular diseases and metabolic disorders. In
作用機序
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride works by activating beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. When activated, these receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of proteins, leading to a cascade of downstream effects that ultimately result in the physiological responses associated with this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, enhanced glucose uptake and insulin sensitivity, and increased lipolysis. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride in lab experiments is its high potency and selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic activation in a more specific and controlled manner. However, one limitation is that this compound is not widely available commercially, and must be synthesized in the lab. This can be time-consuming and expensive, and may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of interest is its potential application in the treatment of type 2 diabetes, as it has been shown to enhance insulin sensitivity and glucose uptake. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify any potential side effects or limitations of its use.
合成法
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(4-methoxyphenoxy)but-2-en-1-ol with dimethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学的研究の応用
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have potential application in the study of cardiovascular diseases and metabolic disorders. In particular, it has been studied for its ability to activate beta-adrenergic receptors, which are involved in regulating heart rate and blood pressure. This compound has also been shown to increase glucose uptake and enhance insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)10-4-5-11-16-13-8-6-12(15-3)7-9-13;/h4-9H,10-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQXUYCLCZKESE-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6100943.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6100979.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6100988.png)
![N-ethyl-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6100996.png)